(5-Bromopentyl)benzene

Organic synthesis Pharmaceutical intermediates Purity specification

(5-Bromopentyl)benzene (CAS 14469-83-1, also known as 1-Bromo-5-phenylpentane or 5-Phenylpentyl bromide) is a halogenated organic intermediate comprising a terminal primary alkyl bromide linked via a C5 methylene chain to an unsubstituted phenyl ring, with a molecular weight of 227.15 g/mol and a purity specification typically exceeding 98.0% (GC). Its structure provides a defined five-carbon spacer between aromatic and halogen functionalities, positioning it as a controlled-length alkylating agent for the introduction of the 5-phenylpentyl moiety into target molecular architectures.

Molecular Formula C11H15Br
Molecular Weight 227.14 g/mol
CAS No. 14469-83-1
Cat. No. B077549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Bromopentyl)benzene
CAS14469-83-1
Molecular FormulaC11H15Br
Molecular Weight227.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCCCBr
InChIInChI=1S/C11H15Br/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2
InChIKeyQICUPOFVENZWSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-Bromopentyl)benzene CAS 14469-83-1: Core Identity and Procurement Baseline


(5-Bromopentyl)benzene (CAS 14469-83-1, also known as 1-Bromo-5-phenylpentane or 5-Phenylpentyl bromide) is a halogenated organic intermediate comprising a terminal primary alkyl bromide linked via a C5 methylene chain to an unsubstituted phenyl ring, with a molecular weight of 227.15 g/mol and a purity specification typically exceeding 98.0% (GC) . Its structure provides a defined five-carbon spacer between aromatic and halogen functionalities, positioning it as a controlled-length alkylating agent for the introduction of the 5-phenylpentyl moiety into target molecular architectures .

Why Generic Substitution Fails for (5-Bromopentyl)benzene: C5 Spacer Length as a Critical Procurement Criterion


Procurement decisions for ω-bromoalkylbenzene reagents cannot rely on class-level interchangeability because the alkyl spacer length (n) directly determines the three-dimensional geometry, conformational flexibility, and lipophilic spacing of the resulting conjugated product, particularly in drug discovery where linker optimization is a key structure-activity relationship (SAR) parameter [1]. The five-carbon chain of (5-Bromopentyl)benzene provides a specific spatial separation between the aromatic ring and the reactive bromine that shorter analogs (n=2, 3, 4) and longer homologs (n=6, 8, 10) cannot reproduce, meaning that substitution with an alternative chain length will yield a structurally and functionally distinct product with potentially altered biological activity, crystallinity, or material properties .

Product-Specific Quantitative Evidence: (5-Bromopentyl)benzene vs. Comparator Benchmarks


Commercial Purity Benchmark: (5-Bromopentyl)benzene vs. Typical ω-Bromoalkylbenzene Analogs

(5-Bromopentyl)benzene is commercially available with a GC purity specification of >98.0% from major suppliers such as TCI, whereas related ω-bromoalkylbenzene analogs including 1-bromo-4-phenylbutane and 1-bromo-3-phenylpropane are frequently offered at a lower minimum purity of 95% or 96% from comparable vendors . This represents a quantifiable quality differential of 2-3 absolute percentage points that directly impacts downstream reaction yields and impurity profiles .

Organic synthesis Pharmaceutical intermediates Purity specification

Synthetic Efficiency: Bromo vs. Chloro Analog Reactivity in Nucleophilic Substitution

The terminal primary bromide in (5-Bromopentyl)benzene serves as a substantially better leaving group in SN2 nucleophilic substitution reactions compared to its chloro analog 1-Chloro-5-phenylpentane (CAS 15733-63-8), due to the lower carbon-halogen bond dissociation energy of C-Br (~285 kJ/mol) relative to C-Cl (~327 kJ/mol) [1]. This class-level difference enables faster reaction rates and higher yields under milder conditions for alkylation of amines, thiols, and alkoxides, and is critical for successful Grignard reagent formation where chloroalkanes require more forcing activation conditions .

Nucleophilic substitution Reaction kinetics Leaving group reactivity

Established Synthetic Route with Quantified Mass Recovery: PBr3 Bromination of 5-Phenyl-1-pentanol

A documented and reproducible synthetic route for (5-Bromopentyl)benzene employs phosphorus tribromide in chloroform with 5-phenyl-1-pentanol, providing a quantified crude mass recovery of 4.30 g of 5-phenylpentyl bromide from 3.3 g (20 mmol) of starting alcohol, corresponding to a crude mass yield of approximately 95% based on theoretical product mass (4.54 g for 20 mmol) . This high-conversion bromination protocol establishes a reliable baseline for in-house synthesis or quality control verification, whereas synthetic details for shorter-chain analogs such as 1-bromo-3-phenylpropane are less extensively documented in the open patent literature .

Synthetic methodology Reaction yield Process chemistry

Physical Property Characterization: Quantified Purity-Independent Identity Verification

(5-Bromopentyl)benzene possesses well-characterized physical constants that enable independent identity verification irrespective of supplier: boiling point 148 °C at 18 mmHg, density 1.23 g/cm³ at 20 °C, and refractive index n20/D 1.53 . These values are consistently reported across multiple authoritative sources including TCI, ChemicalBook, and Apollo Scientific, providing a reliable multi-vendor benchmark for incoming quality control. In contrast, the chloro analog 1-Chloro-5-phenylpentane exhibits markedly different properties including a density of 1.014 g/cm³ and a significantly lower boiling point range of 80-82 °C at 1 mmHg, providing unambiguous differentiation in identity confirmation assays [1].

Quality control Identity verification Physical properties

Validated Application in Radiolabeled Pharmaceutical Probe Synthesis

(5-Bromopentyl)benzene has been employed as a key intermediate in the synthesis of [123I/131I]-2-{5-(4-iodophenyl)-pentyl}oxirane-2-carboxylic acid ethyl ester, a radiolabeled probe for diagnostic imaging applications, achieving a regioselective radioiodination yield of 54% [1]. This specific application context is documented in peer-reviewed literature (Applied Radiation and Isotopes, 1991), whereas comparable radiopharmaceutical applications for shorter-chain ω-bromoalkylbenzene analogs (n=3, 4) are not similarly established in the published radiochemistry literature [2].

Radiopharmaceuticals PET imaging Drug development

Defined Chain Length in Heterogeneous Catalyst Design: ω-Phenylalkyl Zirconocene Complexes

ω-Phenyl-1-bromoalkanes including (5-Bromopentyl)benzene serve as precursors for ω-phenylalkyl-substituted zirconocene dichloride complexes, which upon activation with methylaluminoxane function as highly active catalysts for homogeneous ethylene polymerization [1]. The length of the alkyl spacer (n) between the phenyl group and the metallocene center is a critical design parameter that directly modulates the steric environment around the active metal center and consequently the polymerization activity and polymer microstructure. Substitution of the C5 bromoalkane with a shorter-chain analog (e.g., n=3, 4) would produce a catalyst with altered steric constraints and differing polymerization performance .

Organometallic catalysis Polymerization Catalyst design

Best Research and Industrial Application Scenarios for (5-Bromopentyl)benzene Procurement


Medicinal Chemistry Linker Optimization: C5 Spacer SAR Studies

In drug discovery programs where the distance between a pharmacophore and an aromatic recognition element is a critical SAR parameter, (5-Bromopentyl)benzene provides a precisely defined five-carbon spacer for systematic linker-length optimization. As demonstrated in the class-level inference regarding chain-length-dependent catalyst activity [1], substitution with the C3 or C4 analog would alter the spatial relationship between functional groups, potentially compromising target binding or pharmacokinetic properties. This scenario applies directly to the synthesis of 5-arylpentenol-derived bromomethyltetrahydrofurans, where the pentyl chain is integral to the cyclization substrate geometry [2].

Radiopharmaceutical Probe and Imaging Agent Development

For teams developing SPECT or PET imaging agents requiring a phenylpentyl linker motif, (5-Bromopentyl)benzene offers a validated synthetic entry point with documented radiochemical precedent. The compound has been successfully employed in the multi-step synthesis of a 123I/131I-labeled oxirane carboxylate imaging probe, achieving 54% regioselective radioiodination yield [1]. This peer-reviewed application reduces development uncertainty compared to using shorter-chain analogs, for which no comparable radiopharmaceutical synthetic protocols have been published in the open literature [2].

Organometallic Catalyst Precursor Synthesis: Zirconocene Polymerization Systems

In the design and synthesis of ω-phenylalkyl-substituted metallocene catalysts for homogeneous olefin polymerization, (5-Bromopentyl)benzene serves as a precursor for introducing a C5-tethered phenyl group to the zirconocene framework [1]. The chain length directly influences the steric environment around the active metal center, which in turn modulates polymerization activity and polymer properties. Researchers building structure-activity relationships across a homologous series of ω-phenylalkyl spacers require the specific C5 homolog for systematic comparison [2].

Quality-Controlled Multi-Step Synthesis Requiring High-Purity Alkylating Agents

In multi-step synthetic sequences where cumulative impurity carry-through compromises final product purity, the >98.0% GC purity specification of (5-Bromopentyl)benzene from major suppliers offers a quantifiable advantage over the typical 95-96% minimum purity of shorter-chain analogs [1]. This 2-3 percentage point purity differential translates directly to reduced side-product formation and simplified downstream purification, which is particularly valuable in GMP-like environments, pharmaceutical intermediate production, and academic total synthesis efforts [2].

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